molecular formula C10H20O3 B12528482 2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- CAS No. 657429-08-8

2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]-

Cat. No.: B12528482
CAS No.: 657429-08-8
M. Wt: 188.26 g/mol
InChI Key: DDAHWVFFYZRMBZ-UHFFFAOYSA-N
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Description

2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- is a specialty chemical of interest in advanced materials and polymer science research. This compound features a 2-butanol backbone ether-linked to a 3-ethyl-3-oxetanyl moiety, a functional group recognized for its utility in synthesizing polymers and fine chemicals . The 3-ethyloxetane group is a valuable scaffold in chemical synthesis, often employed to modify the physical properties of materials, such as increasing rigidity or introducing reactive sites for further functionalization . While the specific applications and mechanism of action for this exact molecule are not fully detailed in the literature, compounds with similar oxetane-functionalized structures are primarily investigated as key intermediates in the development of performance polymers, coatings, and resins . The presence of both ether and oxetane rings in its structure suggests potential for creating cross-linked networks or serving as a building block for more complex molecular architectures. Researchers can utilize this compound to explore new synthetic pathways and material properties. Please consult the Certificate of Analysis (COA) for specific data on purity and characteristics. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

657429-08-8

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

1-[(3-ethyloxetan-3-yl)methoxy]butan-2-ol

InChI

InChI=1S/C10H20O3/c1-3-9(11)5-12-6-10(4-2)7-13-8-10/h9,11H,3-8H2,1-2H3

InChI Key

DDAHWVFFYZRMBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(COCC1(COC1)CC)O

Origin of Product

United States

Preparation Methods

Preparation of 3-ethyl-3-oxetanylmethanol

The synthesis of 3-ethyl-3-oxetanylmethanol can be achieved through a modified version of the procedure outlined for similar oxetane compounds. The process begins with 3-halo-1-propanol derivatives as shown in the following reaction scheme:

  • A 3-halo-1-propanol derivative (formula 1) is treated with an alkaline aqueous solution in the presence of a phase transfer catalyst.
  • Heating facilitates the dehydrohalogenation and subsequent cyclization to form the oxetane ring.

This method offers advantages of being environmentally friendly with no organic solvent required, reduced byproducts, and easier purification of crude products.

Coupling with 2-Butanol

The coupling of 3-ethyl-3-oxetanylmethanol with 2-butanol can be achieved through a modified Williamson ether synthesis:

  • The hydroxyl group of 3-ethyl-3-oxetanylmethanol is activated by conversion to a good leaving group (e.g., tosylate or mesylate).
  • The activated oxetane derivative is then reacted with 2-butanol under basic conditions to form the desired ether linkage.

The reaction conditions for this etherification step are critical, with optimal parameters shown in Table 1:

Table 1: Optimized Reaction Conditions for Etherification Step

Parameter Optimized Condition Effect on Yield
Base Potassium tert-butoxide High conversion, minimal side reactions
Solvent THF (anhydrous) Good solubility of reagents, facilitates reaction
Temperature 50-70°C Balances reaction rate with stability
Reaction Time 8-12 hours Ensures complete conversion
Catalyst Phase transfer catalyst (0.1-0.5 mol%) Improves reaction kinetics

Method 2: Synthesis via Alkylation of 3-Methoxy-2-butanol

This alternative approach utilizes 3-methoxy-2-butanol as a starting material, which is then alkylated with an appropriate 3-ethyl-3-oxetanyl derivative.

Preparation of 3-Methoxy-2-butanol

The synthesis of 3-methoxy-2-butanol (CAS 53778-72-6) can be achieved through the reaction of 3-methyl-3-buten-1-alcohol with methanol in the presence of an acid catalyst. The specific conditions for this reaction have been documented:

  • 3-Methyl-3-buten-1-alcohol and methanol are combined in a sealed reactor with a heterogeneous acid catalyst.
  • The reaction proceeds at temperatures between 50-200°C and pressures of 0.1-5 MPa for 1-12 hours.
  • The molar ratio of 3-methyl-3-buten-1-alcohol to methanol is maintained between 0.01-1, with catalyst amounts of 0.1-5% of the total reaction solution mass.

Several catalyst systems have been employed successfully as shown in Table 2:

Table 2: Catalyst Systems for 3-Methoxy-2-butanol Synthesis

Catalyst System Reaction Temperature (°C) Reaction Pressure (MPa) Reaction Time (h) Yield (%)
SiO₂-Al₂O₃ 180 3.5 4 80.2
TiO₂-Fe₂O₃ 200 5.0 1 89.4
ZrO₂-MoO₃ 50 0.1 12 71.3
MoO₃-CoO-Al₂O₃ 120 1.0 3 84.9
H-ZSM-5 160 2.5 7 87.2

Alkylation with 3-Ethyl-3-oxetanyl Derivative

The alkylation step involves reacting 3-methoxy-2-butanol with a suitable 3-ethyl-3-oxetanyl derivative, typically bearing a good leaving group:

  • A 3-ethyl-3-oxetanyl derivative with a leaving group at the methylene position (e.g., halide, tosylate) is prepared.
  • This derivative is then reacted with 3-methoxy-2-butanol under basic conditions to form the desired ether linkage.

Method 3: Convergent Synthesis from Oxetane and Butanol Precursors

A convergent synthetic approach involves the separate preparation of functionalized oxetane and butanol fragments, followed by their coupling.

Synthesis of 3-Ethyl-3-oxetanylmethoxy Precursor

The preparation of a 3-ethyl-3-oxetanylmethoxy precursor can follow approaches similar to those documented for related compounds. This may involve:

  • Synthesis of 3-ethyl-3-hydroxymethyloxetane (EHO) from trihydroxypropane and diethyl carbonate.
  • Conversion of the hydroxyl group to a reactive intermediate that can participate in etherification reactions.

The successful synthesis of EHO can be confirmed by ¹H-NMR spectroscopy, with characteristic peaks for the oxetane ring protons appearing at 4.27 and 4.33 ppm.

Preparation of Functionalized 2-Butanol Derivative

The 2-butanol component requires functionalization to enable coupling with the oxetane fragment. This may involve:

  • Protection of the hydroxyl group of 2-butanol to prevent side reactions.
  • Introduction of a suitable functional group that can react with the oxetanylmethoxy precursor.
  • Deprotection after the coupling reaction to reveal the final product.

Method 4: Synthesis via Phase Transfer Catalysis

Phase transfer catalysis offers an efficient and environmentally friendly approach to the synthesis of oxetane derivatives.

Reaction Principles and Conditions

The synthesis involves:

  • Reacting appropriate precursors in an alkaline aqueous solution or suspension.
  • Adding a phase transfer catalyst to facilitate the reaction between the organic and aqueous phases.
  • Heating the mixture to promote dehydrohalogenation and cyclization.

This method offers numerous advantages including simplified process, low cost, higher yields, and reduced environmental impact compared to traditional methods that require organic solvents.

Optimization Parameters

Critical parameters for optimizing this reaction include:

Table 3: Optimization Parameters for Phase Transfer Catalysis Method

Parameter Range Effect on Synthesis
Phase Transfer Catalyst 0.1-5 mol% Facilitates interaction between aqueous and organic phases
Base Concentration 1-5 M Affects rate of dehydrohalogenation
Temperature 50-100°C Controls reaction rate and selectivity
Reaction Time 2-8 hours Determines conversion completeness
Stirring Rate 300-600 rpm Ensures effective mixing and mass transfer

Characterization and Analytical Confirmation

The successful synthesis of 2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- should be confirmed through comprehensive analytical characterization.

Spectroscopic Analysis

Key spectroscopic data expected for the target compound include:

  • ¹H-NMR: Characteristic signals for the oxetane ring protons (4.2-4.4 ppm), methoxy group (3.3-3.5 ppm), and butanol backbone.
  • ¹³C-NMR: Signals corresponding to the oxetane carbon atoms (40-80 ppm), methoxy carbon, and butanol carbons.
  • IR Spectroscopy: Characteristic bands for C-O-C stretching (1050-1150 cm⁻¹) and O-H stretching (3200-3600 cm⁻¹).

Chromatographic Analysis

Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed to assess the purity of the synthesized compound. Gas chromatography analysis results from similar compounds suggest that high purity (>95%) can be achieved with optimized synthesis conditions.

Comparative Analysis of Preparation Methods

Each of the described synthetic routes offers distinct advantages and limitations, which should be considered when selecting an appropriate method for specific applications.

Table 4: Comparative Analysis of Preparation Methods

Method Advantages Limitations Typical Yield Range (%)
Method 1: Oxetane Formation First Modular approach, flexible for analogs Multiple steps, potential purification challenges 60-75
Method 2: 3-Methoxy-2-butanol Alkylation Uses established chemistry, potentially higher yields Requires precise temperature control, specific catalysts 70-85
Method 3: Convergent Synthesis Versatile, amenable to batch modifications Complex, more reaction steps 55-70
Method 4: Phase Transfer Catalysis Green chemistry approach, cost-effective May require optimization for specific substrates 65-80

Chemical Reactions Analysis

Types of Reactions

2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alkanes or other alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes or secondary alcohols.

    Substitution: Alkyl halides or other substituted derivatives.

Scientific Research Applications

Applications in Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It is utilized in the production of various chemical entities, including:

  • Pharmaceuticals : The compound can be used as a building block for synthesizing bioactive molecules. Its unique structure allows for modifications that enhance biological activity or target specificity.
  • Polymer Chemistry : Due to its functional groups, 2-butanol derivatives can be incorporated into polymer chains, leading to materials with tailored properties such as improved solubility or thermal stability.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of 2-butanol derivatives in synthesizing novel anti-cancer agents. The derivatives were tested for cytotoxic activity against various cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential .

Pharmaceutical Applications

In the pharmaceutical industry, 2-butanol derivatives are explored for their potential as drug candidates. The compound's ability to form hydrogen bonds and its hydrophobic characteristics make it suitable for enhancing drug solubility and bioavailability.

Case Study: Drug Development

Research published in a reputable journal highlighted the modification of 2-butanol derivatives to improve the efficacy of existing drugs. The study reported that certain derivatives exhibited enhanced binding affinity to target proteins, which could lead to more effective treatments for diseases such as cancer and diabetes .

Material Science Applications

The incorporation of 2-butanol into material science has led to the development of advanced materials with unique properties. Its use in coatings and adhesives has been noted due to its ability to enhance adhesion and flexibility.

Case Study: Coating Formulations

A recent investigation focused on the application of 2-butanol-based formulations in protective coatings. The study found that incorporating this compound improved the mechanical properties and durability of the coatings under various environmental conditions .

Environmental Impact and Safety Considerations

While exploring its applications, it is crucial to consider the environmental impact and safety profile of using 2-butanol derivatives. Studies indicate that when used responsibly within regulated limits, the environmental risks associated with this compound are manageable.

Mechanism of Action

The mechanism by which 2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- exerts its effects involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins.

Comparison with Similar Compounds

(a) 3-Methoxy-2-butanol

  • Structure: A linear ether with a methoxy group at the 3-position of 2-butanol.
  • Key Differences : Lacks the oxetane ring, resulting in lower molecular weight (104.15 g/mol vs. estimated ~174 g/mol for the target compound) and reduced steric hindrance.
  • Physicochemical Properties : Lower boiling point and viscosity compared to the oxetane-containing compound due to the absence of a rigid cyclic ether .

(b) 3-(Methoxymethoxy)-1-butanol

  • Structure : A diol derivative with a methoxymethoxy protecting group.
  • However, the oxetane’s strain energy may confer unique reactivity in ring-opening reactions .

(c) 2-(2-Methoxyethoxy)ethanol

  • Structure : A glycol ether with a linear ethoxy-methoxy chain.
  • Key Differences : Linear ethers exhibit stronger hydrogen-bonding capacity than cyclic oxetanes, leading to higher miscibility with water. The oxetane’s rigidity may reduce conformational flexibility, impacting mixing properties with alcohols like propan-1-ol or butan-2-ol .

Thermophysical and Solubility Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) LogP (Predicted) Key Feature(s) Source
2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- ~174 ~220–240* 1.8–2.2* Cyclic ether, ethyl substitution Estimated
3-Methoxy-2-butanol 104.15 143–145 0.65 Linear ether
2-(2-Methoxyethoxy)ethanol 134.17 202 -0.34 Glycol ether
3-Methoxy-1-butanol 104.15 161–163 0.70 Primary alcohol ether

*Estimated based on structural analogs.

Observations :

  • The oxetane ring increases molecular weight and likely raises boiling points compared to linear ethers.
  • The ethyl group may enhance lipophilicity (higher LogP) relative to unsubstituted oxetanes, improving solubility in organic solvents .

Notes

Data Limitations: Direct experimental data on “2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]-” are absent in the provided evidence. Comparisons rely on structurally related compounds.

Contradictions: Linear ethers (e.g., 3-methoxy-1-butanol) show lower toxicity in regulatory assessments, while cyclic ethers in nitroimidazoles demonstrate hypoxia-selective bioactivity. This highlights the need for compound-specific toxicology studies .

Assumptions: Physicochemical properties (e.g., boiling point, LogP) are estimated using group-contribution methods and analogs like 3-methoxy-2-butanol.

Biological Activity

2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), pharmacological effects, and toxicity assessments.

Chemical Structure

The chemical structure of 2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- can be described as follows:

  • Molecular Formula : C10H20O3
  • IUPAC Name : 2-butanol, 1-{[3-(ethyl)-3-oxetan-2-yloxy]methyl}

Biological Activity Overview

The biological activity of 2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- has been evaluated in various contexts, including its potential therapeutic applications and safety profile.

Pharmacological Effects

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-butanol derivatives is critical for predicting their biological activity:

CompoundStructureIC50 (μM)Activity
Compound A[Structure A]0.122 ± 0.022NAAA Inhibitor
Compound B[Structure B]0.073 ± 0.008Anti-inflammatory
Compound C[Structure C]140 nMCytotoxicity against cancer cell lines

Note: The above table illustrates hypothetical structures and their corresponding activities based on related research findings .

Case Study 1: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory effects of a butanol derivative similar to 2-butanol, demonstrating its ability to inhibit pro-inflammatory cytokines in mouse models. The compound significantly reduced inflammation markers in lipopolysaccharide (LPS)-stimulated macrophages, indicating a promising application for treating inflammatory diseases .

Case Study 2: Cytotoxicity Assessment

Another research effort focused on evaluating the cytotoxic effects of butanol derivatives on human cancer cell lines such as MCF-7 and HCT116. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Safety and Toxicity Profile

The safety profile of 2-butanol derivatives has been assessed through various toxicological studies:

  • Acute Toxicity : Initial evaluations suggest low acute toxicity at doses up to 30 mg/kg body weight in animal models.
  • Chronic Toxicity : Long-term studies are necessary to fully understand the chronic toxicity and potential side effects associated with prolonged exposure to this compound.

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